molecular formula C11H14O4 B12441667 Methyl 2,2-dimethoxy-2-phenylacetate CAS No. 85810-81-7

Methyl 2,2-dimethoxy-2-phenylacetate

Cat. No.: B12441667
CAS No.: 85810-81-7
M. Wt: 210.23 g/mol
InChI Key: JCQVECRGTHZZAO-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethoxy-2-phenylacetate is an ester derivative of 2,2-dimethoxy-2-phenylacetic acid (DPA), featuring a phenyl group substituted with two methoxy groups at the alpha position and a methyl ester moiety. This compound is structurally characterized by its branched acetate chain, where the central carbon is bonded to two methoxy groups and a phenyl ring.

Such properties may make it valuable in controlled release systems or as a stabilizing agent in micellar assemblies .

Properties

IUPAC Name

methyl 2,2-dimethoxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-10(12)11(14-2,15-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQVECRGTHZZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85810-81-7
Record name Methyl 2,2-dimethoxy-2-phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085810817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 2,2-DIMETHOXY-2-PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SU61R25SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkali-Mediated Dimethylation of Benzil Derivatives

Reaction Mechanism and General Procedure

The most documented method involves reacting benzil (1,2-diphenylethanedione) with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent. Catalysts such as polyethylene glycol (PEG), crown ethers, or glymes accelerate the reaction by facilitating phase transfer. The overall reaction proceeds as follows:

$$
\text{C}6\text{H}5\text{COCOC}6\text{H}5 + 2\,(\text{CH}3\text{O})2\text{SO}2 + 2\,\text{CH}3\text{ONa} \rightarrow \text{C}6\text{H}5\text{C(OCH}3\text{)}2\text{COOCH}3 + 2\,\text{NaCH}3\text{SO}_4
$$

Key Steps:
  • Solvent Selection : Nonpolar solvents like xylene or toluene ensure homogeneity and prevent hydrolysis of dimethyl sulfate.
  • Catalyst Addition : PEG-400 (0.01–0.1 vol%) enhances reaction kinetics by solubilizing the alkali metal ions.
  • Temperature Control : Reactions proceed optimally at −20°C to 100°C, with vigorous stirring to maintain a single phase.
  • Workup : Post-reaction, the mixture is washed with water to remove sodium methyl sulfate byproducts. Unreacted benzil is eliminated via adduct formation with potassium carbonate and trimethyl phosphite.

Optimization and Yield

A representative protocol from US5081307A achieves 88.2% yield at 80°C using xylene as the solvent and sodium methylate as the base. Purity exceeds 99.9% after vacuum distillation. Critical parameters include:

Parameter Optimal Range Effect on Yield/Purity
Solvent Xylene Maximizes benzil solubility
Catalyst (PEG-400) 0.05 vol% Reduces reaction time by 40%
Temperature 60–80°C Balances kinetics and side reactions
Stirring Rate >500 rpm Prevents localized overheating

Grignard Reagent-Based Carboxylation

Synthetic Pathway

An alternative route avoids dimethyl sulfate by employing benzyl chloride-derived Grignard reagents. This method, detailed in CN101973880A, involves:

  • Grignard Formation : Benzyl chloride reacts with magnesium in ether to form benzylmagnesium chloride.
  • Carboxylation : The Grignard reagent reacts with methyl carbonate, yielding the ester after hydrolysis:

$$
\text{C}6\text{H}5\text{CH}2\text{MgCl} + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{C}6\text{H}5\text{CH}(\text{OCH}3)\text{COOCH}3 + \text{MgCl(OCH}3\text{)}
$$

Key Steps:
  • Ether Solvent : Diethyl ether maintains reagent stability during Grignard formation.
  • Temperature Control : Hydrolysis at −10°C to 10°C minimizes ester degradation.
  • Purification : Vacuum distillation removes ether and unreacted benzyl chloride, yielding 99% pure product.

Comparative Analysis of Methods

Method Alkali-Mediated Dimethylation Grignard Carboxylation
Reactants Benzil, dimethyl sulfate Benzyl chloride, methyl carbonate
Catalyst PEG-400 or crown ethers None required
Solvent Xylene Diethyl ether
Temperature Range −20°C to 100°C −10°C to 10°C (hydrolysis)
Yield 88.2% 85% (pre-distillation)
Purity 99.9% 99%
Advantages High purity, scalable Avoids toxic reagents
Disadvantages Uses corrosive dimethyl sulfate Requires flammable ether

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethoxy-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-dimethoxy-2-phenylacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethoxy-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, influencing biological activity .

Comparison with Similar Compounds

Methyl Phenylacetate (C₆H₅CH₂CO₂CH₃)

  • Molecular Weight : 150.17 g/mol
  • Physical Properties : Boiling point 218°C, density 1.044 g/mL .
  • Key Differences : Lacks methoxy substituents, resulting in lower polarity and molecular weight. The absence of alpha-substituents reduces steric hindrance, making it more reactive in ester hydrolysis or transesterification reactions.

(R)-(-)-2-Methoxy-2-phenylacetic Acid (C₉H₁₀O₃)

  • Molecular Weight : 166.17 g/mol
  • Physical Properties : Melting point 69–70°C, chiral center at the alpha carbon .
  • Key Differences : Contains a single methoxy group and a carboxylic acid group instead of an ester. The carboxylic acid enhances hydrogen-bonding capacity, increasing water solubility compared to the esterified dimethoxy analogue.
  • Applications: Used in asymmetric synthesis as a chiral resolving agent, whereas the dimethoxy ester may serve as a monomer for functionalized polymers .

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid, C₁₄H₁₂O₃)

  • Molecular Weight : 228.25 g/mol
  • Key Differences: Features two phenyl groups and a hydroxyl substituent instead of methoxy groups. The hydroxyl group increases acidity (pKa ~3.1) and participation in hydrogen bonding, unlike the non-acidic, electron-donating methoxy groups in Methyl 2,2-dimethoxy-2-phenylacetate .
  • Applications : Historically used in the synthesis of glycolic acid derivatives and pharmaceuticals, highlighting divergent roles compared to the surfactant applications of the dimethoxy ester .

Ethyl 2-Cyano-2-phenylacetate (C₁₁H₁₁NO₂)

  • Molecular Weight : 189.21 g/mol
  • Key Differences: Substituted with a cyano group (electron-withdrawing) instead of methoxy groups (electron-donating). This alters reactivity in nucleophilic additions or cyclization reactions .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Melting Point (°C) Applications
This compound* C₁₁H₁₄O₄ 210.23 Two methoxy, phenyl N/A N/A Polymer chemistry, surfactants
Methyl Phenylacetate C₉H₁₀O₂ 150.17 Phenyl, methyl ester 218 N/A Flavoring agents
(R)-(-)-2-Methoxy-2-phenylacetic Acid C₉H₁₀O₃ 166.17 Single methoxy, carboxylic acid N/A 69–70 Chiral synthesis
Benzilic Acid C₁₄H₁₂O₃ 228.25 Two phenyl, hydroxyl N/A ~150 Pharmaceuticals, organic synthesis
Ethyl 2-Cyano-2-phenylacetate C₁₁H₁₁NO₂ 189.21 Cyano, phenyl N/A N/A Drug intermediates

*Estimated properties based on structural analogues.

Discussion of Substituent Effects and Reactivity

  • Electronic Effects: The two methoxy groups in this compound donate electron density via resonance, stabilizing adjacent carbocations and influencing nucleophilic substitution rates. This contrasts with cyano-substituted esters (e.g., Ethyl 2-cyano-2-phenylacetate), where electron withdrawal accelerates reactions like Michael additions .
  • Solubility : The polar methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to purely aromatic esters.

Biological Activity

Methyl 2,2-dimethoxy-2-phenylacetate (MDMPA) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

MDMPA is an ester derivative characterized by the presence of two methoxy groups and a phenylacetate moiety. Its chemical structure can be represented as follows:

C11H14O4\text{C}_{11}\text{H}_{14}\text{O}_4

This compound's unique structure allows it to interact with various biological targets, which is essential for its pharmacological effects.

1. Cytotoxicity

MDMPA has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures exhibit significant cytotoxicity. For instance, derivatives of dimethoxy phenylacetate have shown potent activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line Cytotoxicity (%) Reference
MCF-770%
A54965%
HepG-260%

The cytotoxic effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Activity

Research has indicated that MDMPA may possess anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Mechanism of Action :
    • Inhibition of iNOS (inducible Nitric Oxide Synthase)
    • Suppression of COX-2 (Cyclooxygenase-2) activity

These actions contribute to the reduction of inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

MDMPA and its analogs have also been assessed for antimicrobial activity. Preliminary studies indicate that certain derivatives exhibit significant antibacterial effects against gram-positive and gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

The antimicrobial properties are attributed to the ability of MDMPA to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the efficacy of MDMPA in various biological assays:

  • Cytotoxicity in Cancer Models :
    • A study conducted on MDMPA showed a dose-dependent increase in cytotoxicity against MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents.
  • Inflammation Reduction :
    • In vivo studies demonstrated that administration of MDMPA in a murine model of arthritis significantly reduced joint swelling and inflammation markers.
  • Antimicrobial Effectiveness :
    • Clinical isolates treated with MDMPA showed a marked reduction in bacterial load, indicating its potential as a therapeutic agent against resistant strains.

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